N-octyl-3-metylpyridinium bis((trifluoromethyl)sulfonyl)imide
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Overview
Description
N-octyl-3-metylpyridinium bis((trifluoromethyl)sulfonyl)imide is a type of ionic liquid, which is a salt in the liquid state at room temperature. This compound is known for its unique properties such as low volatility, high thermal stability, and excellent solubility in various solvents. It is widely used in various scientific and industrial applications due to these properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-octyl-3-metylpyridinium bis((trifluoromethyl)sulfonyl)imide typically involves the reaction of N-octyl-3-methylpyridinium chloride with lithium bis((trifluoromethyl)sulfonyl)imide. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane under reflux conditions. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The purification process may involve multiple steps, including filtration, distillation, and crystallization .
Chemical Reactions Analysis
Types of Reactions
N-octyl-3-metylpyridinium bis((trifluoromethyl)sulfonyl)imide can undergo various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the pyridinium ring is substituted by different nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Complexation Reactions: The compound can form complexes with metal ions, which can be used in catalysis and other applications.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents like acetonitrile or dimethyl sulfoxide.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridinium compounds, while oxidation and reduction can lead to different oxidized or reduced forms of the compound .
Scientific Research Applications
N-octyl-3-metylpyridinium bis((trifluoromethyl)sulfonyl)imide has a wide range of applications in scientific research, including:
Chemistry: Used as a solvent and catalyst in various organic reactions, including polymerization and synthesis of complex molecules.
Biology: Employed in the extraction and purification of biomolecules, as well as in the stabilization of enzymes and proteins.
Medicine: Investigated for its potential use in drug delivery systems and as a medium for pharmaceutical formulations.
Industry: Utilized in electroplating, electropolishing, and as an electrolyte in batteries and fuel cells.
Mechanism of Action
The mechanism of action of N-octyl-3-metylpyridinium bis((trifluoromethyl)sulfonyl)imide involves its ability to interact with various molecular targets and pathways. The compound can form ionic interactions with charged molecules, facilitating their solubilization and stabilization. It can also act as a catalyst by providing a unique environment for chemical reactions to occur. The specific molecular targets and pathways depend on the application and the nature of the interacting molecules .
Comparison with Similar Compounds
N-octyl-3-metylpyridinium bis((trifluoromethyl)sulfonyl)imide can be compared with other similar ionic liquids, such as:
- N-ethyl-3-methylpyridinium bis((trifluoromethyl)sulfonyl)imide
- N-hexyl-3-methylpyridinium bis((trifluoromethyl)sulfonyl)imide
- N-octyl-4-methylpyridinium bis((trifluoromethyl)sulfonyl)imide
These compounds share similar properties but differ in their alkyl chain lengths and substitution patterns, which can affect their solubility, thermal stability, and reactivity. This compound is unique due to its specific combination of the octyl chain and the trifluoromethylsulfonyl imide anion, providing a balance of hydrophobicity and ionic character .
Properties
Molecular Formula |
C16H24F6N2O4S2 |
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Molecular Weight |
486.5 g/mol |
IUPAC Name |
bis(trifluoromethylsulfonyl)azanide;3-methyl-1-octylpyridin-1-ium |
InChI |
InChI=1S/C14H24N.C2F6NO4S2/c1-3-4-5-6-7-8-11-15-12-9-10-14(2)13-15;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h9-10,12-13H,3-8,11H2,1-2H3;/q+1;-1 |
InChI Key |
FWFZZMOMMSCJJN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC[N+]1=CC=CC(=C1)C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
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